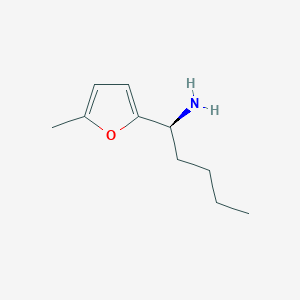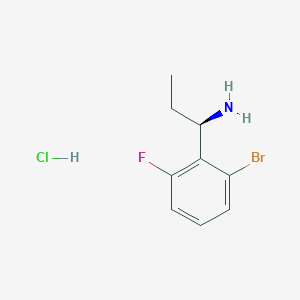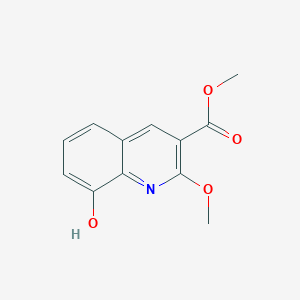![molecular formula C8H8BrN3O2 B15237842 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of isoxazolo[4,5-D]pyridazinones, which are known for their diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-4-bromo-5-nitroisoxazole with hydrazine hydrate, followed by cyclization to form the desired pyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are limited.
Cyclization and Ring-Opening: The isoxazole and pyridazinone rings can undergo transformations under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary but often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require catalysts or heating.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential biological activities. It has been investigated for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Studies have shown that derivatives of this compound can exhibit significant biological activity, making it a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and structural features make it suitable for applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
7-Phenyl-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one:
Uniqueness
The presence of the bromine atom in 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one makes it unique compared to its analogs. Bromine can participate in specific chemical reactions, such as nucleophilic substitution, which can be leveraged to create a wide range of derivatives. Additionally, the bromine atom may influence the compound’s biological activity, making it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C8H8BrN3O2 |
|---|---|
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
7-bromo-3-propan-2-yl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C8H8BrN3O2/c1-3(2)5-4-6(14-12-5)7(9)10-11-8(4)13/h3H,1-2H3,(H,11,13) |
Clave InChI |
BVCDCAHHQAGMSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NOC2=C1C(=O)NN=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





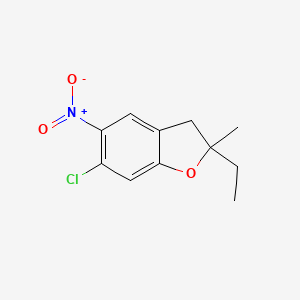
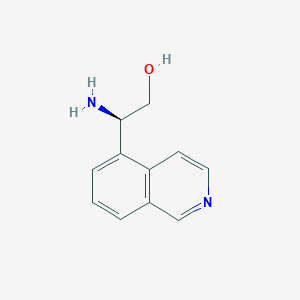
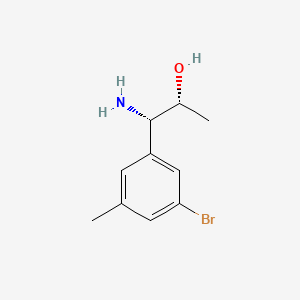

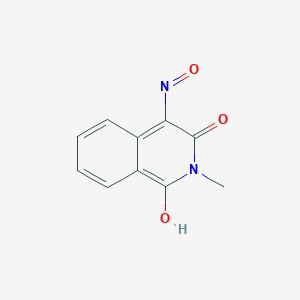
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
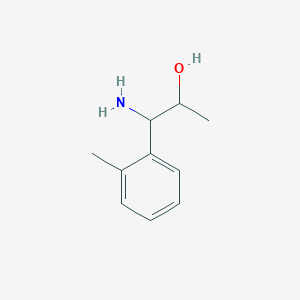
![(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
